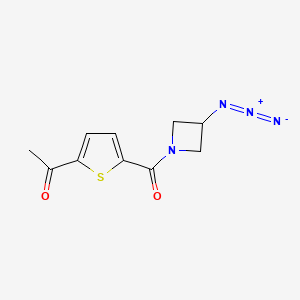

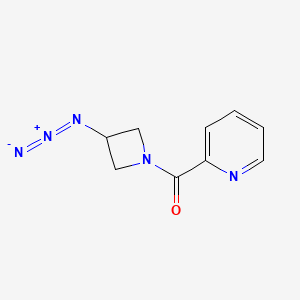

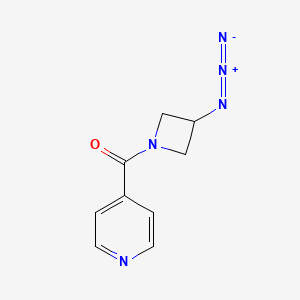

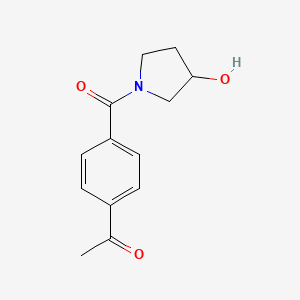

3-(3-(Fluoromethyl)piperidin-1-yl)-3-oxopropanenitrile

Descripción general

Descripción

Piperidine derivatives, such as the one you mentioned, are important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .

Synthesis Analysis

Piperidines are among the most important synthetic fragments for designing drugs. The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . There are many protocols available on the functionalizing deboronation of alkyl boronic esters, but protodeboronation is not well developed .Molecular Structure Analysis

The molecular structure of piperidine-containing compounds is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .Chemical Reactions Analysis

Piperidine derivatives undergo various intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its specific structure. For example, the molecular formula of 3-[3-(Fluoromethyl)-1-piperidinyl]propanoic acid is C9H16FNO2, and its average mass is 189.227 Da .Aplicaciones Científicas De Investigación

Receptor Ligand Development :

- Fluorination of piperidine derivatives, including those similar to 3-(3-(Fluoromethyl)piperidin-1-yl)-3-oxopropanenitrile, has been explored to develop selective human 5-HT1D receptor ligands. These compounds show improved pharmacokinetic profiles, which can be attributed to the reduction of pKa and subsequent enhancement in oral absorption, as demonstrated in the study by Van Niel et al. (1999) in "Journal of medicinal chemistry" (Van Niel et al., 1999).

Corrosion Inhibition Studies :

- Kaya et al. (2016) in "Journal of The Taiwan Institute of Chemical Engineers" conducted quantum chemical and molecular dynamic simulation studies on piperidine derivatives, examining their adsorption and corrosion inhibition properties on iron. These studies reveal insights into the global reactivity parameters and adsorption behaviors of such compounds (Kaya et al., 2016).

Fluorophore-based Materials Science :

- Hussein et al. (2019) in "RSC Advances" detailed the synthesis of poly-functionalized nicotinonitriles, incorporating fluorene and pyrene moieties through a multicomponent domino reaction, which included derivatives of 3-oxopropanenitrile. These compounds exhibit strong blue-green fluorescence emission, suggesting applications in materials science (Hussein et al., 2019).

Synthetic Methodologies for Novel Compounds :

- The study by García-Vázquez et al. (2021) in "Organic Letters" presents a method to access analogs of fluorinated piperidines, crucial for discovery chemistry. These compounds offer rich functionality for chemoselective derivatization with high diastereocontrol (García-Vázquez et al., 2021).

Pharmacological Optimization :

- Andreev et al. (2019) in "Molecules" reported on the optimization of GSK-3β inhibitors, exploring the structure-activity relationships of derivatives based on 3-oxopropanenitrile, emphasizing the critical role of the nitrile group for activity (Andreev et al., 2019).

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

3-[3-(fluoromethyl)piperidin-1-yl]-3-oxopropanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13FN2O/c10-6-8-2-1-5-12(7-8)9(13)3-4-11/h8H,1-3,5-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCZUZUGHBJPZGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)CC#N)CF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.